
(2-ethyl-7H-purin-6-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-7H-purin-6-yl)thiourea is a heterocyclic compound with the molecular formula C8H10N6S. It is a derivative of thiourea, where the thiourea moiety is attached to a purine ring system.
Vorbereitungsmethoden
The synthesis of 1-(2-ethyl-7H-purin-6-yl)thiourea typically involves the reaction of 2-ethyl-6-chloropurine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
The reaction conditions, such as temperature, solvent, and reaction time, can be optimized for larger-scale production .
Analyse Chemischer Reaktionen
1-(2-Ethyl-7H-purin-6-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The purine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-7H-purin-6-yl)thiourea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research indicates its potential as an anticancer agent, with studies exploring its effects on cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-(2-ethyl-7H-purin-6-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects. The pathways involved include those related to cell proliferation, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethyl-7H-purin-6-yl)thiourea can be compared with other thiourea derivatives and purine-based compounds:
Thiourea Derivatives: Compounds like 1-phenylthiourea and 1-methylthiourea share similar structural features but differ in their biological activities and applications.
Purine-Based Compounds: Compounds such as 6-mercaptopurine and azathioprine are well-known purine derivatives with established medical uses.
Eigenschaften
CAS-Nummer |
500285-04-1 |
|---|---|
Molekularformel |
C8H10N6S |
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
(2-ethyl-7H-purin-6-yl)thiourea |
InChI |
InChI=1S/C8H10N6S/c1-2-4-12-6-5(10-3-11-6)7(13-4)14-8(9)15/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15) |
InChI-Schlüssel |
RCVVLEMZMGMJTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C(=N1)NC(=S)N)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



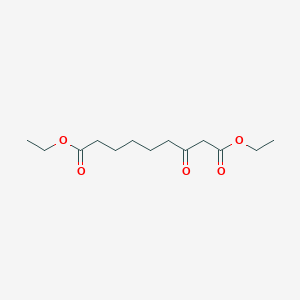
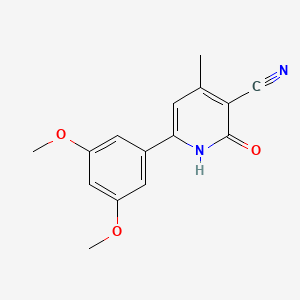
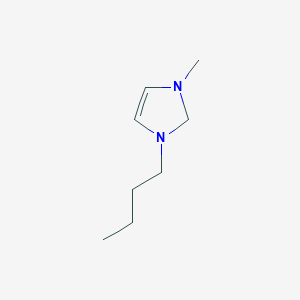
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
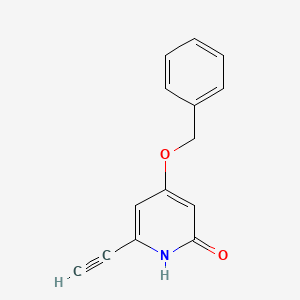

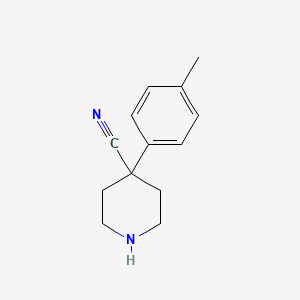
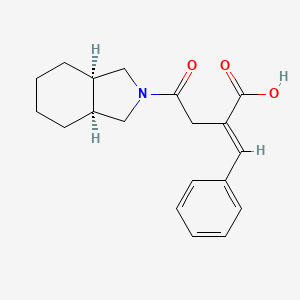
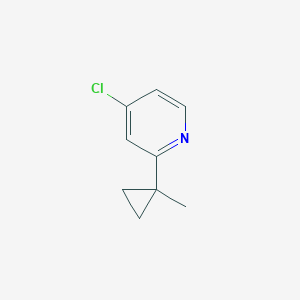
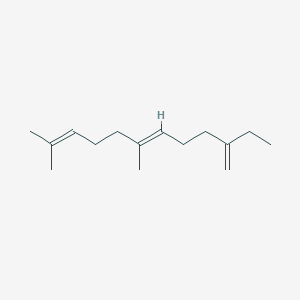

![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)
